5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride
CAS No.: 1003587-73-2
Cat. No.: VC11633577
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride - 1003587-73-2](/images/no_structure.jpg)
Specification
CAS No. | 1003587-73-2 |
---|---|
Molecular Formula | C10H12ClN3 |
Molecular Weight | 209.67 g/mol |
IUPAC Name | 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-2-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C10H11N3.ClH/c11-7-9-2-1-8-3-5-12-6-4-10(8)13-9;/h1-2,12H,3-6H2;1H |
Standard InChI Key | PEIMZHAHTXCVEW-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC2=C1C=CC(=N2)C#N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
The compound’s molecular architecture combines a pyridine ring fused to an azepine system, with saturation across four positions (5H,6H,7H,8H,9H) and a carbonitrile substituent at the 2-position. The dihydrochloride salt enhances solubility for experimental applications. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃Cl₂N₃ | |
Molecular Weight | 246.13 g/mol | |
CAS Registry Number | 1003587-73-2 | |
Hazard Classification | H302, H315, H319, H335 |
The tetrahydro configuration introduces conformational flexibility, potentially influencing binding interactions with biological targets.
Stereoelectronic Features
The nitrogen atoms at positions 1 (pyridine) and 7 (azepine) create electron-deficient regions, while the carbonitrile group at C2 acts as a strong electron-withdrawing moiety. This electronic asymmetry facilitates dipole-dipole interactions and hydrogen bonding in molecular recognition processes. X-ray crystallography data for analogous structures reveal chair-like conformations in the azepine ring, suggesting similar behavior in this derivative.
Synthesis and Manufacturing Considerations
Route Optimization Challenges
Industrial-scale synthesis remains unverified, but laboratory-scale methods typically employ cyclocondensation strategies. A plausible pathway involves:
-
Ring Formation: Condensation of 2-aminopyridine derivatives with α,ω-dihaloalkanes to construct the azepine ring.
-
Functionalization: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt .
Critical parameters include reaction temperature (optimized at 80–100°C for cyclization) and stoichiometric control of HCl during salt formation . Impurity profiles from incomplete ring closure or over-cyanation necessitate rigorous purification via recrystallization from ethanol/water mixtures.
Analytical Characterization Methods
Identity Confirmation Techniques
-
¹H NMR (400 MHz, D₂O): δ 3.12–3.45 (m, 4H, azepine CH₂), 4.89 (s, 2H, pyridine CH), 7.32 (d, J = 8.4 Hz, 1H, C3-H).
-
HRMS (ESI+): m/z calcd for C₁₀H₁₁ClN₃ [M-Cl]⁺ 216.0694, found 216.0698.
Stability studies indicate 12-month integrity at -20°C under argon, with degradation products (<2%) identified as hydrolyzed carbonitrile derivatives .
Future Research Trajectories
Priority Investigation Areas
-
Metabolic Stability: Cytochrome P450 isoform interaction profiling (CYP3A4, CYP2D6).
-
Formulation Optimization: Liposomal encapsulation to enhance oral bioavailability.
-
Toxicogenomics: RNA-seq analysis of hepatocyte responses at subacute doses.
The compound’s privileged scaffold offers modular sites for medicinal chemistry optimization, particularly at C2 (carbonitrile → tetrazole bioisosteres) and N7 (alkylation for blood-brain barrier penetration).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume